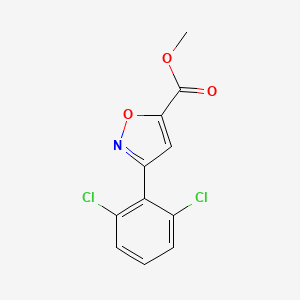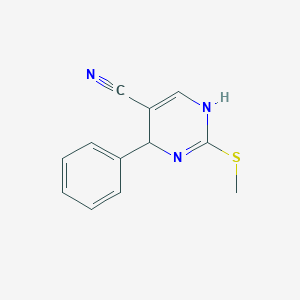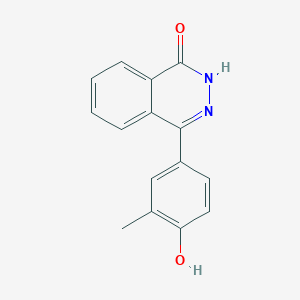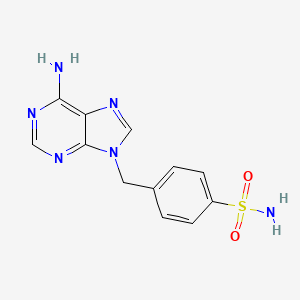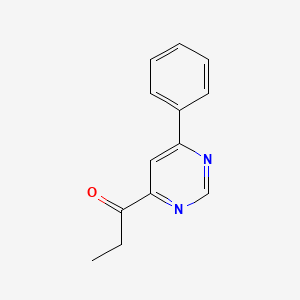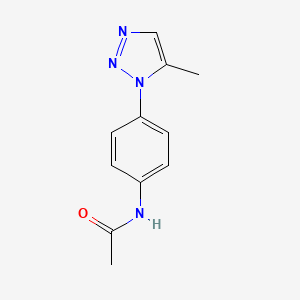
1-Phenyl-2-(propylamino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(propylamino)ethanone is an organic compound with the molecular formula C11H15NO. It is a ketone derivative with a phenyl group attached to the ethanone backbone, and a propylamino group replacing one of the hydrogen atoms on the ethanone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(propylamino)ethanone can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with propylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(propylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: A variety of substituted ethanone derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(propylamino)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(propylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(phenylamino)ethanone: This compound has a phenylamino group instead of a propylamino group.
1-Phenyl-2-(methylamino)ethanone: This compound has a methylamino group instead of a propylamino group
Uniqueness: 1-Phenyl-2-(propylamino)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propylamino group influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
112698-34-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
1-phenyl-2-(propylamino)ethanone |
InChI |
InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clé InChI |
PGUWGTZPBWTGCX-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


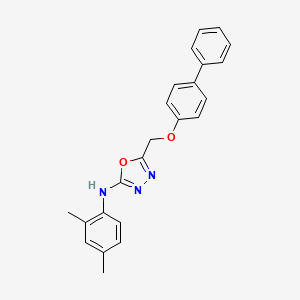

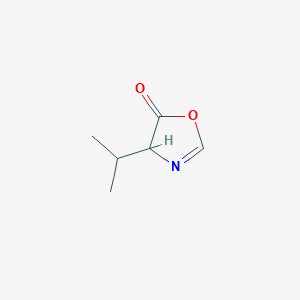
![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
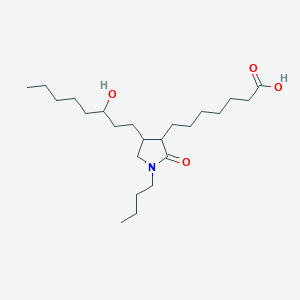
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
